molecular formula C8H14N2S3 B1586133 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol CAS No. 4858-28-0

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol

Cat. No.: B1586133
CAS No.: 4858-28-0
M. Wt: 234.4 g/mol
InChI Key: PXZAXJQJAWDCKS-UHFFFAOYSA-N
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Description

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol: is an organosulfur compound that belongs to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hexylthio group attached to the thiadiazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hexylthiol with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or sulfides.

    Substitution: The hexylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thiadiazoles.

Scientific Research Applications

Chemistry: 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for drug design and development.

Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants. Its ability to form stable complexes with metal ions helps protect metal surfaces from corrosion and wear.

Mechanism of Action

The mechanism of action of 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with metal ions, disrupting metal-dependent processes in cells. These interactions can affect various cellular pathways, leading to antimicrobial, antifungal, and anticorrosive effects.

Comparison with Similar Compounds

  • 2-(Hexylthio)-1,3,4-thiadiazole-5-thiol
  • 5-(Methylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol

Comparison: Compared to other similar compounds, 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexylthio group provides increased hydrophobicity, which can enhance the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins. This unique feature makes it a valuable compound for applications requiring enhanced membrane permeability and protein binding.

Properties

IUPAC Name

5-hexylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S3/c1-2-3-4-5-6-12-8-10-9-7(11)13-8/h2-6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZAXJQJAWDCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964086
Record name 5-(Hexylsulfanyl)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4858-28-0
Record name NSC12590
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Hexylsulfanyl)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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